1-[1-(Propan-2-yl)piperidin-4-yl]piperazine
Overview
Description
“1-[1-(Propan-2-yl)piperidin-4-yl]piperazine” is a chemical compound with the CAS Number: 794494-90-9 . It has a molecular weight of 211.35 and its IUPAC name is 1-(1-isopropyl-4-piperidinyl)piperazine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code of the compound is 1S/C12H25N3/c1-11(2)14-7-3-12(4-8-14)15-9-5-13-6-10-15/h11-13H,3-10H2,1-2H3 . This indicates the compound’s molecular structure and provides information about the number and arrangement of atoms.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 211.35 . The InChI code provides further details about its molecular structure .Scientific Research Applications
Synthesis and Biological Estimation as α1-AR Antagonists
1-[1-(Propan-2-yl)piperidin-4-yl]piperazine derivatives have been explored for their potential as α1-adrenergic receptor (α1-AR) antagonists. In a study, benzoxazole-2-yl)piperazine and piperidine compounds were synthesized and evaluated, indicating potential biological activities in this context (Jia Li et al., 2008).
Fluorination for Selective 5-HT1D Receptor Ligands
Piperazine derivatives, including this compound, have been modified to create selective human 5-HT1D receptor ligands. The introduction of fluorine into these ligands has improved pharmacokinetic profiles, showcasing the chemical versatility and potential therapeutic applications of these compounds (M. B. van Niel et al., 1999).
Development of Piperidine and Piperazine Derivatives
Research on 1-substituted piperidines, including derivatives of this compound, has contributed to the understanding of their pharmacological properties and uses in various medical applications (R. Vardanyan, 2018).
Discovery of Potent and Orally Active Inhibitors
Novel derivatives of this compound have been identified as potent and orally active acetyl-CoA carboxylase inhibitors, demonstrating their potential in therapeutic applications related to enzyme inhibition (Tomomichi Chonan et al., 2011).
Role in Receptor Antagonism
Research has identified compounds like this compound as potent calcitonin gene-related peptide (CGRP) receptor antagonists, contributing to the development of new treatments for various conditions (Reginald O. Cann et al., 2012).
Impact on Drug Discovery
Studies have focused on analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, including this compound derivatives, showing their significance in the field of oncology and as potential positron emission tomography radiotracers (C. Abate et al., 2011).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The associated hazard statements are H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
It is noted that similar compounds have been used in the preparation of n-sulfonyl-azacyclic compounds as bradykinin b1 antagonists . Bradykinin B1 receptors are involved in inflammatory responses and pain sensation.
Mode of Action
It is suggested that the compound may interact with its targets to modulate their function
Biochemical Pathways
It is noted that similar compounds have been used in the development of protacs (proteolysis-targeting chimeras), which are designed to degrade specific proteins within cells . This suggests that the compound may influence protein homeostasis networks.
Pharmacokinetics
It is noted that the compound is a semi-flexible linker useful for protac development, and the incorporation of rigidity into the linker region of protacs may impact degradation kinetics as well as admet properties .
Result of Action
Based on its potential use in protac development, it may contribute to the targeted degradation of specific proteins within cells .
properties
IUPAC Name |
1-(1-propan-2-ylpiperidin-4-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-11(2)14-7-3-12(4-8-14)15-9-5-13-6-10-15/h11-13H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAHFZWKTGBWBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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